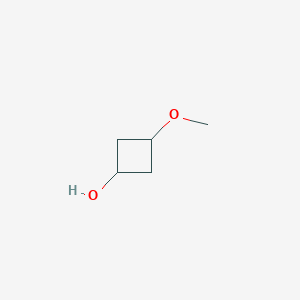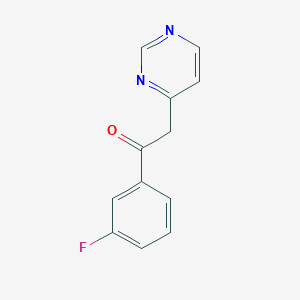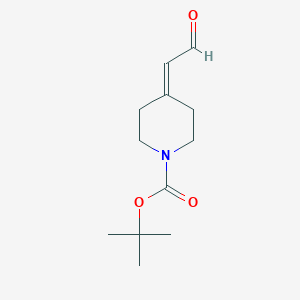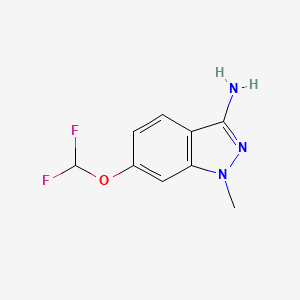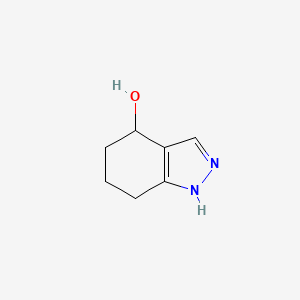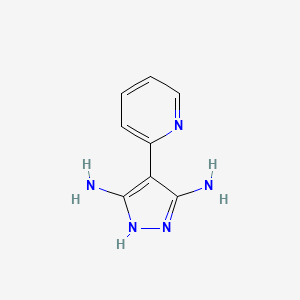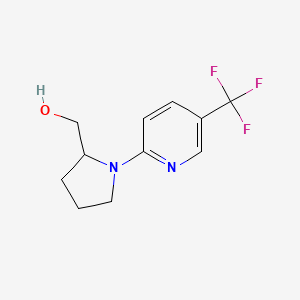
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol
Übersicht
Beschreibung
“(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C11H13F3N2O . It’s available for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.23 . Other physical and chemical properties are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Catalytic Systems and Enantioselective Reactions
- Ligand for Enantioselective Alkynylation : This compound has been used as a prolinol derived ligand for catalytic enantioselective addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Synthesis and Structural Analysis
- Formation in Ruthenium Trinitrogen Complexes : It's involved in the formation of octahedral complexes in reactions with RuCl3·3H2O in refluxing methanol/water mixtures (Cabort et al., 2002).
- Structural Characterization in Isomorphous Structures : The compound features in isomorphous structures obeying the chlorine-methyl exchange rule, which is significant for understanding disorder in crystal structures (Swamy et al., 2013).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic mediums. These studies provide insights into the interaction of such compounds with metal surfaces (Ma et al., 2017).
Photocatalytic Activities
- Photocatalytic Water Reduction : Complexes formed with this compound as a ligand have been explored for photocatalytic water reduction, indicating potential applications in sustainable energy production (Bachmann et al., 2013).
Molecular Magnetism
- Single-Ion Magnet Behavior : A study explored its use in constructing a trigonal-prismatic cobalt(II) complex, demonstrating single-molecule-magnet behavior. This highlights its potential application in molecular magnetism and spintronics (Yao et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of the compound (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are currently unknown. The compound is part of the pyrrolidine class of molecules, which are known to interact with a wide range of biological targets . .
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific chemical structure and the enzymes present in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemische Analyse
Biochemical Properties
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes such as carbonic anhydrase, affecting its catalytic activity . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, leading to varied biological outcomes .
Eigenschaften
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNJFPZLDLYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
